

SK-575: A Novel Covalent BTK Inhibitor for B-Cell Malignancies

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An In-depth Technical Guide on the Discovery and Preclinical Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

SK-575 is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document details the discovery, in vitro and in vivo characterization, and preclinical development of **SK-575**. By forming a specific covalent bond with the Cysteine 481 residue in the BTK active site, **SK-575** achieves sustained target inhibition. Data presented herein demonstrate its high potency in enzymatic and cell-based assays, its selectivity against a panel of homologous kinases, and its efficacy in a preclinical xenograft model of B-cell lymphoma. The favorable pharmacokinetic and safety profile of **SK-575** supports its ongoing development as a potential therapeutic agent for B-cell malignancies.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical signaling component of the B-cell receptor (BCR) pathway. Its role in the proliferation and survival of both normal and malignant B-cells has made it a validated therapeutic target for various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

SK-575 was identified through a rational drug design and screening program aimed at discovering next-generation covalent BTK inhibitors with improved potency, selectivity, and a



favorable safety profile. This whitepaper provides a comprehensive overview of the preclinical data package for **SK-575**.

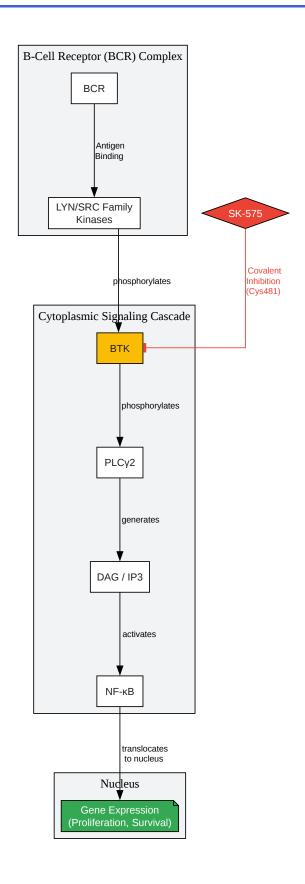
Discovery and Optimization

The discovery of **SK-575** began with a high-throughput screen of an in-house library of compounds designed to react with cysteine residues. The initial hit compound, SK-101, demonstrated moderate potency but lacked ideal drug-like properties. A subsequent structure-activity relationship (SAR) campaign focused on optimizing the warhead chemistry and the scaffold to enhance target affinity and selectivity, leading to the identification of **SK-575**.

Mechanism of Action

SK-575 is an irreversible inhibitor that functions by forming a covalent bond with the thiol group of the Cysteine 481 (Cys481) residue located within the ATP-binding pocket of BTK. This targeted covalent inhibition leads to the sustained inactivation of the kinase, effectively blocking downstream signaling pathways essential for B-cell survival and proliferation.





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Caption: BTK Signaling Pathway and SK-575's Mechanism of Action.



In Vitro Characterization Enzymatic and Cellular Potency

SK-575 demonstrates potent inhibition of BTK enzymatic activity and downstream cellular signaling.

Assay Type	Metric	Value
Recombinant Human BTK	IC50	1.2 nM
TMD8 Lymphoma Cell Line (pBTK Y223)	IC50	5.8 nM
Ramos Lymphoma Cell Line (Anti-IgM induced Ca2+ flux)	IC50	8.1 nM
TMD8 Lymphoma Cell Line (Viability)	EC50	15.3 nM

Table 1: In Vitro Potency of **SK-575**.

Kinase Selectivity

To assess its specificity, **SK-575** was profiled against a panel of 400 kinases. High selectivity was observed for BTK over other kinases containing a homologous cysteine residue, such as TEC, BMX, and EGFR.

Kinase	IC50 (nM)	Selectivity (Fold vs. BTK)	
ВТК	1.2	1	
TEC	115	96	
BMX	250	208	
EGFR	> 10,000	> 8,333	
ITK	> 5,000	> 4,167	

Table 2: Kinase Selectivity Profile of **SK-575**.



Pharmacokinetics

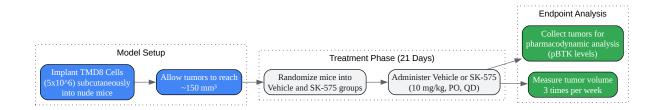
The pharmacokinetic profile of **SK-575** was evaluated in mice and rats following a single oral (PO) or intravenous (IV) dose. The compound exhibits good oral bioavailability and a moderate half-life, supporting a once-daily dosing regimen.

Species	Dose (mg/kg)	Route	Cmax (ng/mL)	T1/2 (h)	AUC (ng·h/mL)	F (%)
Mouse	2	IV	1,250	2.1	1,850	-
Mouse	10	РО	890	2.5	4,100	44
Rat	1	IV	980	3.0	1,620	-
Rat	5	РО	650	3.4	3,580	44

Table 3: Pharmacokinetic Parameters of SK-575.

In Vivo Efficacy

The anti-tumor activity of **SK-575** was assessed in a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft mouse model.



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Caption: Workflow for the In Vivo Xenograft Efficacy Study.



Oral administration of **SK-575** at 10 mg/kg once daily resulted in significant tumor growth inhibition (TGI) compared to the vehicle control group.

Treatment Group	Dose (mg/kg, PO, QD)	Mean Tumor Volume at Day 21 (mm³)	Tumor Growth Inhibition (%)
Vehicle	-	1850 ± 210	-
SK-575	10	320 ± 95	83

Table 4: Efficacy of **SK-575** in the TMD8 Xenograft Model.

Experimental Protocols BTK Enzymatic Assay

Recombinant human BTK was incubated with **SK-575** at various concentrations in a buffer containing ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified using a fluorescence-based assay. IC50 values were calculated using a four-parameter logistic fit.

Cellular pBTK Assay

TMD8 cells were treated with serially diluted **SK-575** for 2 hours. Cells were then lysed, and the phosphorylation of BTK at tyrosine 223 (pBTK Y223) was measured using an enzyme-linked immunosorbent assay (ELISA).

Kinase Selectivity Profiling

The kinase selectivity of **SK-575** was assessed using a commercial service (e.g., Eurofins KinaseProfilerTM). The compound was tested at a concentration of 1 μ M against a panel of 400 kinases, and the percent inhibition was determined. For kinases showing >50% inhibition, IC50 values were subsequently determined.

Animal Xenograft Model

Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ TMD8 cells. When tumors reached an average volume of 150 mm³, mice were randomized into treatment groups.



SK-575 was formulated in 0.5% methylcellulose and administered by oral gavage once daily (QD) for 21 days. Tumor volumes were measured three times a week with calipers.

Conclusion

SK-575 is a potent, selective, and orally bioavailable covalent inhibitor of BTK. It demonstrates robust anti-proliferative activity in B-cell lymphoma cell lines and significant anti-tumor efficacy in a xenograft model. Its well-defined mechanism of action, favorable pharmacokinetic properties, and strong preclinical data package establish **SK-575** as a promising candidate for clinical development in the treatment of B-cell malignancies.

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